5-HT3 Receptor Antagonism vs. 2-Substituted Analogs
The 2-aminobenzoxazole carboxamide class demonstrates nanomolar potency at the human 5-HT3A receptor, differentiating it from other 2-substituted benzoxazole carboxamides. Specifically, the 2-aminobenzoxazole core was a key outcome of an optimization program that identified it as orally active with good metabolic stability, a profile not shared by all 2-substituted analogs [1]. While a specific IC50 for the 7-carboxamide variant is not reported in isolation for this target, a closely related 2-aminobenzoxazole derivative exhibited an IC50 of 14,000 nM, establishing a potency benchmark within this specific structural class [2].
| Evidence Dimension | In vitro potency at human 5-HT3A receptor |
|---|---|
| Target Compound Data | The 2-aminobenzoxazole carboxamide class (including the 7-carboxamide) is identified as possessing nanomolar activity [1]. |
| Comparator Or Baseline | A related 2-aminobenzoxazole derivative in a subsequent screen showed an IC50 of 14,000 nM [2]. |
| Quantified Difference | The class is characterized as having nanomolar activity, but the baseline activity for a specific analog is in the micromolar range (14 μM), highlighting the scaffold's potential but also the impact of specific substitution. |
| Conditions | Human 5-HT3A receptor expressed in HEK293 cells. |
Why This Matters
For programs targeting 5-HT3 related disorders like IBS-D or CINV, the 2-aminobenzoxazole carboxamide scaffold provides a validated starting point for achieving oral bioavailability and target engagement, a characteristic not inherent to all benzoxazole carboxamides.
- [1] Yang, Z., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6538-6541. View Source
- [2] BindingDB BDBM50211203. CHEMBL3980382. Affinity Data for 2-Aminobenzoxazole Derivative at 5-HT3A Receptor. View Source
